molecular formula C12H19NO4S B3870940 N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide

N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B3870940
M. Wt: 273.35 g/mol
InChI Key: QXKJFAONGHTPPZ-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide” is a compound that contains a sec-butyl group, a benzenesulfonamide group, and two methoxy groups attached to the benzene ring. The sec-butyl group is a four-carbon alkyl group derived from butane, where the functional group is connected to the second carbon atom . The benzenesulfonamide part of the molecule suggests that it contains a benzene ring attached to a sulfonamide group (-SO2NH2). The 3,4-dimethoxy refers to two methoxy groups (-OCH3) attached to the 3rd and 4th carbon of the benzene ring.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core, with a sec-butyl group, a sulfonamide group, and two methoxy groups attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The reactivity of “N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide” would depend on the specific functional groups present in the molecule. For instance, the benzene ring might undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide” would depend on its molecular structure. For instance, the presence of the polar sulfonamide group and nonpolar sec-butyl and methoxy groups would influence its solubility properties .

Mechanism of Action

The mechanism of action would depend on the specific application of “N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide”. For instance, if this compound is used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of “N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide” would depend on its specific physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for specific safety, storage, and handling information .

Future Directions

The future directions for research on “N-(sec-butyl)-3,4-dimethoxybenzenesulfonamide” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile .

properties

IUPAC Name

N-butan-2-yl-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-5-9(2)13-18(14,15)10-6-7-11(16-3)12(8-10)17-4/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJFAONGHTPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-3,4-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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